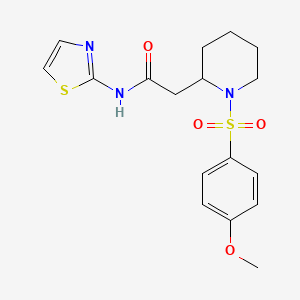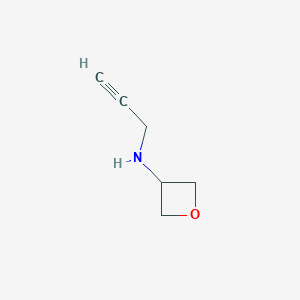
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that exhibits unique chemical properties. It belongs to the family of benzamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The trifluoromethyl group imparts distinct physicochemical properties to the compound, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
The preparation of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide involves multiple synthetic routes. One common approach includes the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate then reacts with N-(2-aminoethyl)-3,4-dihydroisoquinoline in the presence of a base to yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity. Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones, which may alter its biological activity and chemical stability.
Reduction: : The nitro group (if present) can be reduced to an amine, affecting the compound's pharmacological properties.
Substitution: : The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and modified sulfonyl groups.
Scientific Research Applications
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: : It serves as a valuable building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.
Biology: : The compound is used as a probe to investigate biological pathways and molecular interactions, particularly those involving sulfonyl and trifluoromethyl groups.
Medicine: : It has potential as a pharmacophore in drug discovery, especially for targeting specific enzymes or receptors involved in disease pathways.
Industry: : The compound's unique properties make it useful in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound's sulfonyl and trifluoromethyl groups are key to its binding affinity and selectivity for target proteins, enzymes, or receptors. These interactions can modulate biological processes such as enzyme inhibition, receptor activation, or signal transduction, leading to various physiological effects.
Comparison with Similar Compounds
Compared to other benzamide derivatives, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide stands out due to its unique combination of sulfonyl and trifluoromethyl groups. This combination imparts distinct physicochemical and biological properties, making it a valuable tool for research and industrial applications. Similar compounds include:
N-(2-((2,3-dihydro-1H-inden-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-((3,4-dihydro-1H-naphthalen-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
N-(2-((1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide
Each of these similar compounds has variations in their core structures, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and functionality.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-7-3-6-15(12-17)18(25)23-9-11-28(26,27)24-10-8-14-4-1-2-5-16(14)13-24/h1-7,12H,8-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMLPIQOCQGHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2849304.png)
![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2849305.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2849308.png)
![13-{[2-(azepan-1-yl)ethyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2849309.png)


![rac-(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2849313.png)

![1-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2849319.png)


![2-(2-Chloroacetyl)-3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acrylonitrile](/img/structure/B2849323.png)

